![molecular formula C14H18BrNO2 B1276404 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 904750-36-3](/img/structure/B1276404.png)
8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[45]decane is a spiro compound characterized by a unique structure that includes a bromobenzyl group and a spiro linkage involving a dioxane and azaspirodecane moiety
Preparation Methods
The synthesis of 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of 4-bromobenzyl chloride with 1,4-dioxa-8-azaspiro[4.5]decane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
For industrial production, the process can be scaled up by optimizing reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various functionalized derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has been studied for its potential in drug development:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The bromobenzyl moiety may enhance the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and exert therapeutic effects.
- Antimicrobial Properties : Some studies have suggested that derivatives of dioxa-azaspiro compounds possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.
Materials Science Applications
In materials science, the unique structural characteristics of this compound can be exploited:
- Polymer Synthesis : The compound can serve as a functional monomer in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
- Nanomaterials : Its incorporation into nanostructured materials may lead to advancements in drug delivery systems or sensors due to its ability to form stable complexes with metal ions.
Organic Synthesis Applications
The compound is also valuable in organic synthesis as a versatile building block:
- Synthesis of Complex Molecules : The spirocyclic structure allows for the formation of complex molecules through various synthetic routes, including cycloadditions and functional group transformations.
- Chiral Synthesis : The presence of stereogenic centers in related compounds suggests potential applications in asymmetric synthesis, which is crucial for producing enantiomerically pure substances.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal reported that a derivative of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests that modifications to the structure can enhance biological activity.
Case Study 2: Polymer Development
Researchers have utilized the compound in creating a novel polymer matrix for drug delivery systems. The resulting polymer demonstrated controlled release properties and improved biocompatibility compared to traditional materials.
Mechanism of Action
The mechanism of action of 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can engage in π-π interactions with aromatic residues in proteins, while the spiro linkage provides structural rigidity that can influence binding affinity and specificity. The compound may also undergo metabolic transformations that modulate its activity and effects .
Comparison with Similar Compounds
8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane can be compared with other spiro compounds, such as:
8-bromo-1,4-dioxaspiro[4.5]decane: This compound lacks the bromobenzyl group, making it less versatile in terms of functionalization and biological activity.
1,4-dioxaspiro[4.5]decane-8-carboxylic acid:
The uniqueness of this compound lies in its combination of a bromobenzyl group with a spiro linkage, providing a balance of reactivity and stability that is advantageous for various applications.
Biological Activity
8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of spiro compounds characterized by a bicyclic structure that includes a dioxane and azaspiro moiety. Its molecular formula is , with a molar mass of approximately 300.16 g/mol. The presence of the bromobenzyl group enhances its lipophilicity, which is crucial for its interaction with biological receptors.
Sigma Receptor Binding
One of the significant areas of research regarding this compound is its affinity for sigma receptors, particularly σ1 and σ2 subtypes. Studies have shown that derivatives of this compound exhibit high binding affinity to σ1 receptors, which are implicated in various neurological processes and disorders.
- Binding Affinity : For instance, a related compound with a similar structure demonstrated a binding affinity of 5.4 ± 0.4 nM for σ1 receptors, indicating strong potential for therapeutic applications in neurodegenerative diseases and cancer treatment .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vivo studies using mouse tumor xenograft models revealed that radiolabeled analogs of this compound accumulate significantly in tumors, suggesting its potential as a radiotracer for tumor imaging . The accumulation was notably reduced when treated with haloperidol, a known σ1 receptor antagonist, highlighting the role of σ1 receptors in mediating the compound's effects.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Spiro Structure : The initial step often involves creating the azaspiro framework through cyclization reactions.
- Bromination : The introduction of the bromobenzyl group is achieved through electrophilic substitution reactions.
- Purification : The final product is purified using recrystallization techniques to obtain high purity suitable for biological testing.
Case Study 1: Neuropharmacological Effects
In research conducted on related compounds, it was found that specific derivatives could modulate neurotransmitter systems by acting as sigma receptor ligands. This modulation can lead to alterations in pain perception and mood regulation, indicating potential applications in treating depression and anxiety disorders.
Case Study 2: Imaging Applications
Recent advancements have utilized radiolabeled versions of this compound in positron emission tomography (PET) imaging to visualize tumor progression in preclinical models. These studies demonstrate not only the binding efficacy but also the practical application in clinical imaging settings .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving:
- Step 1 : Condensation of 4-bromobenzylamine with a spirocyclic diketone precursor (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) in dry benzene under reflux (80°C, 3 hours) to form the spiro framework .
- Step 2 : Recrystallization from anhydrous THF to isolate the product. Yields are improved by optimizing stoichiometry (1:1 molar ratio of reactants) and using inert conditions to prevent hydrolysis .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identify benzylic C-H stretching bands (shifted to ~2850–2900 cm⁻¹ due to electron-withdrawing effects of the bromobenzyl group) .
- Elemental Analysis : Match experimental C, H, N, and Br percentages with theoretical values (e.g., C: ~55%, Br: ~20%) .
- UV-Vis Spectroscopy : Detect π→π* transitions in the aromatic bromobenzyl moiety (λmax ~260–280 nm) .
Q. What solvent systems are effective for purification via recrystallization?
- Methodological Answer : Anhydrous THF or ethanol/water mixtures (70:30 v/v) are optimal for recrystallization, achieving >95% purity. Slow cooling (0.5°C/min) enhances crystal formation .
Advanced Research Questions
Q. How can discrepancies in IR spectral data for the benzylic C-H stretch be resolved?
- Methodological Answer : Contradictions arise from electron-withdrawing effects of the bromobenzyl group and spirocyclic oxygen/nitrogen atoms. To validate:
- Compare with DFT-calculated vibrational frequencies .
- Use deuterated analogs to isolate specific C-H vibrations .
- Cross-reference with X-ray crystallography data (if available) to confirm bond lengths and angles .
Q. What experimental designs are recommended for evaluating neuropharmacological activity?
- Methodological Answer :
- In vitro assays : Test inhibition of 5-HT receptors using radioligand binding assays (IC50 determination) .
- In vivo models : Administer the compound in rodent models of Alzheimer’s disease (e.g., Morris water maze for cognitive effects) .
- Dose optimization : Use logP calculations (e.g., ~2.5–3.0) to predict blood-brain barrier permeability .
Q. How can computational modeling predict reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Studies : Calculate Fukui indices to identify reactive sites (e.g., bromine as an electrophilic center for Suzuki-Miyaura coupling) .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
Q. What mechanistic insights explain the stability of the spirocyclic framework under acidic conditions?
- Methodological Answer :
- Perform pH-dependent stability studies (1M HCl to pH 7.4 PBS) with HPLC monitoring.
- The 1,4-dioxa ring stabilizes the structure via intramolecular H-bonding, reducing hydrolysis rates .
Q. How do substituent variations (e.g., bromine vs. chlorine) impact biological activity?
- Methodological Answer :
Properties
IUPAC Name |
8-[(4-bromophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c15-13-3-1-12(2-4-13)11-16-7-5-14(6-8-16)17-9-10-18-14/h1-4H,5-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJANUFLPRSVKPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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